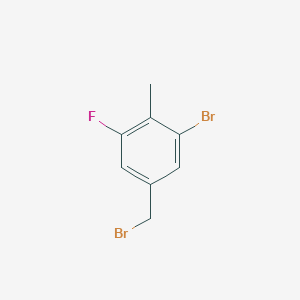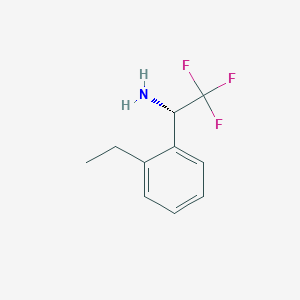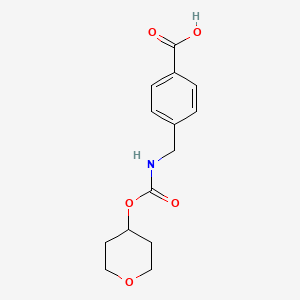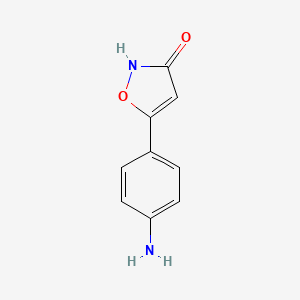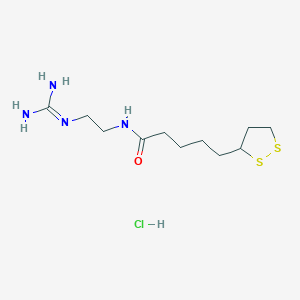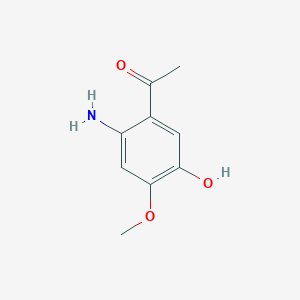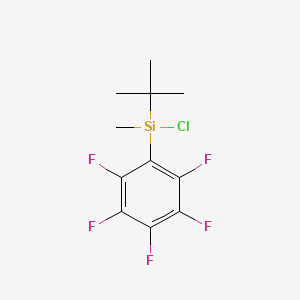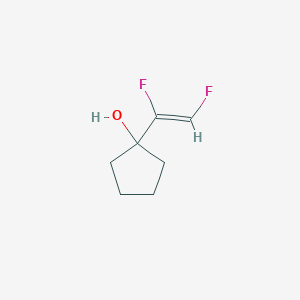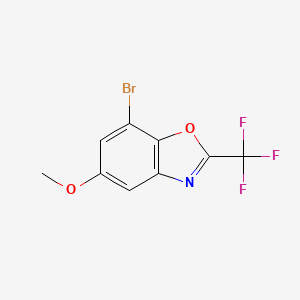
7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with bromine, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole typically involves the following steps:
Formation of the Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of Substituents: The bromine, methoxy, and trifluoromethyl groups are introduced through various substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. Methoxylation can be performed using methanol in the presence of a base, while the trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted benzoxazole derivatives.
Scientific Research Applications
7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows for interactions with various biological targets.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(trifluoromethyl)-1,3-benzoxazole: Lacks the bromine substituent, which may affect its biological activity and chemical reactivity.
7-Bromo-2-(trifluoromethyl)-1,3-benzoxazole: Lacks the methoxy group, potentially altering its solubility and interaction with biological targets.
7-Bromo-5-methoxy-1,3-benzoxazole: Lacks the trifluoromethyl group, which may reduce its lipophilicity and overall potency.
Uniqueness
The presence of bromine, methoxy, and trifluoromethyl groups in 7-Bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole imparts unique properties, such as enhanced lipophilicity, specific electronic effects, and potential for diverse chemical modifications. These attributes make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H5BrF3NO2 |
|---|---|
Molecular Weight |
296.04 g/mol |
IUPAC Name |
7-bromo-5-methoxy-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5BrF3NO2/c1-15-4-2-5(10)7-6(3-4)14-8(16-7)9(11,12)13/h2-3H,1H3 |
InChI Key |
GXDRIOMGIOQIPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)Br)OC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl 2-(2-(2-(2-(aminooxy)ethoxy)ethoxy)ethoxy)ethoxycarbamate](/img/structure/B12840687.png)
![Bis(2-hydroxyethyl)methyl[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,15,15,15-tetracosafluoro-2-hydroxy-14-(trifluoromethyl)pentadecyl]ammonium iodide](/img/structure/B12840693.png)
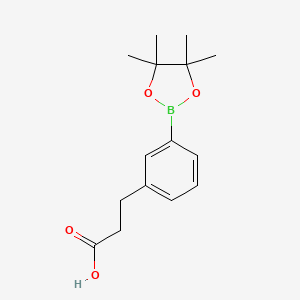
![6-Chloroimidazo[1,2-a]pyridine-7-carbonitrile](/img/structure/B12840702.png)
